
Efavirenz impurity I
Overview
Description
Efavirenz impurity I is a byproduct or degradation product associated with the synthesis and storage of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection . The presence of impurities in pharmaceutical compounds is a critical concern as they can affect the safety, efficacy, and stability of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Efavirenz impurity I involves multiple steps, typically starting from the raw materials used in the production of Efavirenz. The synthetic route may include reactions such as cyclization, halogenation, and alkylation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, and the conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is minimized through stringent control of reaction parameters and purification processes. High-performance liquid chromatography (HPLC) and other analytical techniques are employed to monitor and reduce the levels of impurities during the manufacturing process .
Chemical Reactions Analysis
Types of Reactions
Efavirenz impurity I can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like methanol and acetonitrile, and catalysts such as palladium on carbon. The conditions vary depending on the desired reaction, with temperature ranges from room temperature to elevated temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield dehalogenated products .
Scientific Research Applications
Efavirenz impurity I has several scientific research applications, including:
Mechanism of Action
its presence can influence the overall pharmacological profile of Efavirenz by potentially interacting with the same molecular targets, such as the reverse transcriptase enzyme in HIV-1 . The pathways involved may include binding to the enzyme’s active site and inhibiting its function, similar to Efavirenz .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Efavirenz impurity I include other impurities and degradation products formed during the synthesis and storage of Efavirenz, such as:
- Efavirenz impurity A
- Efavirenz impurity B
- Efavirenz impurity C
- Efavirenz impurity D
- Efavirenz impurity E
Uniqueness
This compound is unique in its specific chemical structure and the conditions under which it forms. Its presence and concentration can vary depending on the synthetic route and storage conditions of Efavirenz. Compared to other impurities, this compound may have distinct physicochemical properties and reactivity, influencing the overall stability and safety profile of the drug .
Biological Activity
Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is widely used in the treatment of HIV. However, the presence of impurities, particularly Efavirenz Impurity I (also known as AMCOL), raises concerns regarding its biological activity and potential genotoxic effects. This article explores the biological activity associated with this compound, including its genotoxicity, analytical methods for detection, and implications for patient safety.
Overview of this compound
This compound is identified as a degradation impurity in the synthesis of efavirenz. It is characterized as a potential genotoxic impurity (PGI) due to its aminoaryl derivative structure, which is associated with genotoxic activity. Regulatory authorities have emphasized the need to monitor and control such impurities in pharmaceutical formulations to ensure patient safety.
Mechanisms of Genotoxicity
The genotoxic effects of this compound are primarily attributed to its ability to induce DNA damage. Studies have indicated that compounds with aminoaryl structures can interact with cellular DNA, leading to mutations and potential carcinogenic outcomes. The threshold of toxicological concern (TTC) for this impurity has been set at 1.5 µg/day based on its risk profile .
Analytical Methods for Detection
To assess the levels of this compound in pharmaceutical products, sensitive analytical techniques have been developed:
- Liquid Chromatography-Tandem Mass Spectrometry (LC–MS/MS) : This method allows for the trace-level quantification of AMCOL, providing excellent sensitivity and specificity. The method has been validated according to International Council on Harmonisation (ICH) guidelines, ensuring robust performance in detecting impurity levels below regulatory thresholds .
- Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) : This technique has also been employed to quantify genotoxic N-nitrosamines in efavirenz formulations. The results demonstrated satisfactory linearity and accuracy, confirming the presence of these impurities at low concentrations .
Clinical Implications
Research has shown that patients receiving efavirenz-based antiretroviral therapy may experience varying metabolic responses compared to those on alternative therapies like dolutegravir. A study highlighted that efavirenz treatment was associated with altered metabolite levels and inflammatory markers, which could be influenced by the presence of impurities such as this compound .
Comparative Studies
A comparative analysis between efavirenz and its impurities revealed significant differences in biological activity. Specifically, metabolites associated with efavirenz treatment exhibited altered concentrations in patients, suggesting that impurities might contribute to the overall pharmacological profile and side effects experienced by patients .
Data Summary
The following table summarizes key findings related to the biological activity and detection methods for this compound:
Parameter | Details |
---|---|
Chemical Structure | Aminoaryl derivative |
Genotoxicity | Induces DNA damage |
TTC Limit | 1.5 µg/day |
Detection Method | LC–MS/MS |
Validation Standards | ICH guidelines |
Clinical Observations | Altered metabolite levels in patients |
Q & A
Basic Questions
Q. What analytical methods are recommended for identifying and quantifying Efavirenz Impurity I in drug formulations?
To detect and quantify this compound, reverse-phase HPLC coupled with UV or DAD detection is widely employed. Critical parameters include column selection (e.g., C18 or phenyl-hexyl stationary phases) and mobile phase optimization (e.g., acetonitrile-phosphate buffer systems) to resolve impurities like SR695 and trans-alkene derivatives . For example, Weissburg et al. (2002) achieved baseline separation of SR695 using a gradient elution protocol with a phenyl column . The Brazilian Pharmacopoeia specifies a quantification factor (1.1×) for trans-alkene impurity, limiting it to ≤0.15% .
Q. What synthetic pathways or degradation mechanisms lead to the formation of this compound?
Impurity I typically arises during synthesis or storage via cyclization, oxidation, or isomerization. For instance, cyclization intermediates formed during catalytic steps (e.g., enzyme-mediated reactions) can generate benzoxazine derivatives, a common impurity class . Stability studies under forced degradation (acid/base hydrolysis, thermal stress) reveal degradation pathways, with HPLC-MS used to characterize byproducts .
Q. How do pharmacopeial standards regulate this compound limits?
The Brazilian Pharmacopoeia (6th edition) sets a threshold of ≤0.15% for trans-alkene impurity (likely Impurity I) and ≤0.5% for total unspecified impurities. Compliance requires method validation per ICH Q2(R1), including specificity, linearity, and precision .
Advanced Research Questions
Q. What methodological challenges arise in developing stability-indicating assays for this compound?
Key challenges include resolving co-eluting impurities and ensuring method robustness. Montgomery et al. (2001) highlighted the impact of pH and organic modifier concentration on peak symmetry and resolution . Advanced approaches like Design of Experiments (DoE) optimize chromatographic conditions, while LC-MS/MS enhances sensitivity for trace impurities (e.g., genotoxic compounds at ppm levels) .
Q. How can researchers adapt HPLC methods for impurity profiling in biological matrices (e.g., plasma)?
Biological samples require protein precipitation or solid-phase extraction to reduce matrix interference. Mogatle & Kanfer (2009) validated a plasma method using acetonitrile precipitation and sodium dihydrogen orthophosphate buffer, achieving a lower quantification limit (LOQ) of 50 ng/mL for Efavirenz and its impurities . Method transfer to LC-MS/MS further improves specificity for low-abundance impurities .
Q. What strategies resolve contradictory data on Efavirenz-associated neuropsychiatric effects and impurity contributions?
Contradictions in clinical data (e.g., efavirenz-linked suicidal ideation vs. no association in cohort studies) require systematic reviews and meta-analyses to assess confounding variables (e.g., CYP2B6 polymorphisms). Pharmacokinetic studies by Csajka et al. (2003) linked high plasma Efavirenz levels to toxicity, suggesting impurities may exacerbate exposure variability . In vitro neurotoxicity assays (e.g., neuronal cell models) could isolate impurity-specific effects .
Q. How do CYP polymorphisms influence the pharmacokinetics of Efavirenz and its impurities?
CYP2B6 516G→T and CYP2A6 variants reduce Efavirenz metabolism, increasing plasma concentrations and potential impurity accumulation. Genotyping studies (e.g., Schetz et al., 2012) recommend personalized dosing to mitigate toxicity risks . In vitro hepatocyte models with CYP isoform inhibitors clarify metabolic pathways for impurities .
Q. What validation parameters are critical for quantifying genotoxic impurities like this compound?
ICH M7 guidelines mandate validation of specificity, sensitivity (LOD/LOQ ≤ 30 ppm), and linearity (R² ≥ 0.99). Jaishetty et al. (2015) validated an LC-MS/MS method for a genotoxic impurity in Efavirenz, achieving an LOQ of 0.001% w/w using a deuterated internal standard . Forced degradation studies confirm method stability-indicating capability .
Q. How do impurities impact Efavirenz’s long-term stability in formulation studies?
Accelerated stability testing (40°C/75% RH) monitors impurity growth over time. Montgomery et al. (2001) reported that oxidation impurities increase under light exposure, necessitating protective packaging . Degradation kinetics models (e.g., Arrhenius equation) predict shelf-life and impurity thresholds under varying storage conditions .
Q. What preclinical models assess the biological activity or toxicity of this compound?
In vitro cytotoxicity assays (e.g., MTT in HepG2 cells) and in vivo rodent models evaluate impurity-specific effects. Schetz et al. (2012) used dopamine receptor binding assays to link Efavirenz’s psychoactivity to impurity interactions with CNS targets . Genotoxicity assays (Ames test, micronucleus) are critical for ICH compliance .
Q. Methodological Recommendations
- Chromatography : Optimize mobile phase pH (2.5–3.5) and column temperature (25–40°C) to enhance impurity resolution .
- Mass Spectrometry : Use MRM mode for trace analysis, with ESI+ ionization for Efavirenz derivatives .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate impurity profiles with clinical outcomes .
Properties
IUPAC Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3NO2/c1-27-16-7-4-14(5-8-16)19-26-18-9-6-15(22)12-17(18)20(28-19,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,19,26H,2-3H2,1H3/t19?,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEUZELNJWOZOI-ANYOKISRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)C(O2)(C#CC4CC4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)[C@@](O2)(C#CC4CC4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209414-26-6 | |
Record name | SG-275 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SG-275 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S40TCL042S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.